Biotin-PEG3-COOH
Overview
Description
Biotin-PEG3-COOH, also known as biotin-polyethylene glycol3-carboxylic acid, is a compound formed by the conjugation of biotin with a polyethylene glycol spacer and a carboxylic acid group. Biotin, a member of the vitamin B complex, is essential for various biochemical reactions. Polyethylene glycol is a polymer known for its water solubility and stability. The combination of these components results in a compound with unique physical, chemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biotin-PEG3-COOH involves the conjugation of biotin with polyethylene glycol and a carboxylic acid group. One common method includes the activation of the carboxyl group of biotin using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine). The activated biotin is then reacted with polyethylene glycol to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG3-COOH undergoes various chemical reactions, including:
Amide Bond Formation: The carboxyl group can react with amines to form amide bonds.
Esterification: The carboxyl group can react with alcohols to form esters.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin.
Common Reagents and Conditions:
EDCI and DMAP: Used for activating the carboxyl group.
Amines and Alcohols: React with the carboxyl group to form amides and esters, respectively.
Avidin or Streptavidin: Used for biotin conjugation reactions.
Major Products:
Amides and Esters: Formed from reactions with amines and alcohols.
Biotinylated Molecules: Resulting from conjugation with avidin or streptavidin.
Scientific Research Applications
Biotin-PEG3-COOH has a wide range of applications in scientific research:
Chemistry: Used as a linker or spacer in various chemical reactions and assays.
Biology: Employed in biotinylation of proteins, peptides, and other biomolecules for detection and purification.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other biotechnological tools
Mechanism of Action
The mechanism of action of biotin-PEG3-COOH is primarily based on the biotin moiety’s ability to bind strongly to avidin or streptavidin. This binding is highly specific and stable, making it useful for various applications, including molecular labeling and purification. The polyethylene glycol spacer enhances the solubility and stability of the compound, allowing it to interact effectively with target molecules .
Comparison with Similar Compounds
Biotin-PEG2-COOH: Similar structure but with a shorter polyethylene glycol spacer.
Biotin-PEG4-COOH: Similar structure but with a longer polyethylene glycol spacer.
Biotin-PEG-NH2: Contains an amine group instead of a carboxyl group
Uniqueness: Biotin-PEG3-COOH is unique due to its optimal spacer length, which provides a balance between solubility and flexibility. This makes it particularly effective for applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
3-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPPBXEZFBGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601116046 | |
Record name | 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-14-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1910698-90-6 | |
Record name | 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-14-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1910698-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7,10-Trioxa-13-azaoctadecanoic acid, 18-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-14-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601116046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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